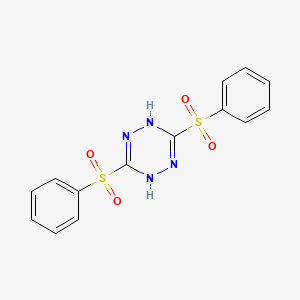
3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of two benzenesulfonyl groups attached to the 3 and 6 positions of the tetrazine ring. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Preparation Methods
The synthesis of 3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the tetrazine ring can lead to the formation of dihydrotetrazine or tetrahydrotetrazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The benzenesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce various hydrogenated tetrazine compounds.
Scientific Research Applications
3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modulation of receptor activity. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
3,6-Di(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
3,6-Dichloro-1,2,4,5-tetrazine: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
3,6-Di(tert-butyl)-1,2,4,5-tetrazine: This compound has tert-butyl groups instead of benzenesulfonyl groups, leading to different chemical and physical properties.
3,6-Di(phenyl)-1,2,4,5-tetrazine: The presence of phenyl groups instead of benzenesulfonyl groups results in different reactivity and applications.
Properties
CAS No. |
832112-50-2 |
|---|---|
Molecular Formula |
C14H12N4O4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3,6-bis(benzenesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H12N4O4S2/c19-23(20,11-7-3-1-4-8-11)13-15-17-14(18-16-13)24(21,22)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,18) |
InChI Key |
LVHMDKIVASSHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NNC(=NN2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
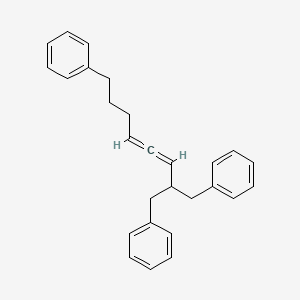
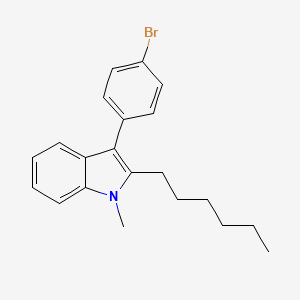
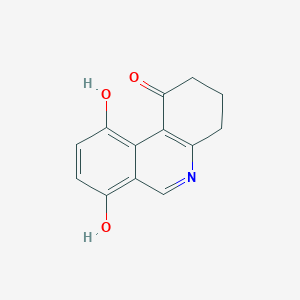
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
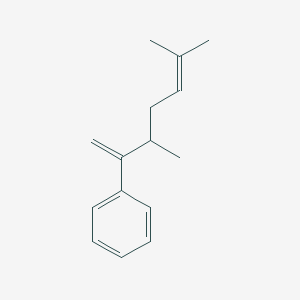
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
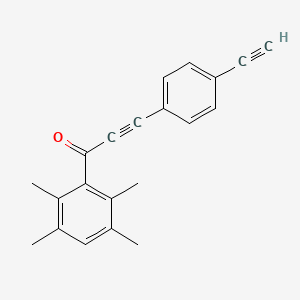

![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

